![molecular formula C24H19Br2N3O8 B11538238 4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11538238.png)
4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its multiple functional groups, including methoxy, nitro, and dibromo substituents, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibromo-methoxyphenoxy intermediate: This step involves the bromination of 4-methoxyphenol to obtain 2,6-dibromo-4-methoxyphenol.
Acetylation and amination: The dibromo-methoxyphenol is then reacted with acetic anhydride and an amine to form the acetylated amine intermediate.
Condensation reaction: The acetylated amine intermediate undergoes a condensation reaction with 4-nitrobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
4-[(E)-{[2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dibromo groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Shares the dibromo and methoxy functional groups but lacks the nitro and acetylamido groups.
4-Nitrobenzoyl chloride: Contains the nitrobenzoyl moiety but lacks the dibromo and methoxy substituents.
Uniqueness
4-[(E)-{[2-(2,6-DIBROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for versatile chemical behavior, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C24H19Br2N3O8 |
|---|---|
Molecular Weight |
637.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H19Br2N3O8/c1-34-17-10-18(25)23(19(26)11-17)36-13-22(30)28-27-12-14-3-8-20(21(9-14)35-2)37-24(31)15-4-6-16(7-5-15)29(32)33/h3-12H,13H2,1-2H3,(H,28,30)/b27-12+ |
InChI Key |
VFTCBZBLQUAEGU-KKMKTNMSSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11538169.png)
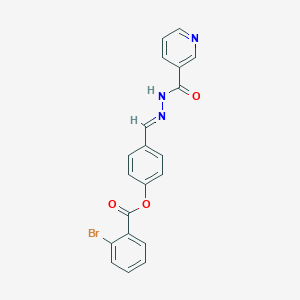
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11538177.png)
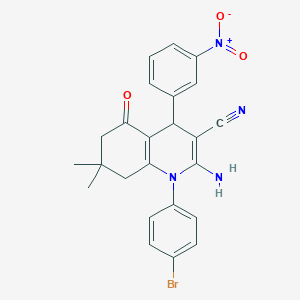
![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538184.png)
![4,6-Dimethyl-2-[(trichloromethyl)sulfanyl]pyrimidine](/img/structure/B11538190.png)
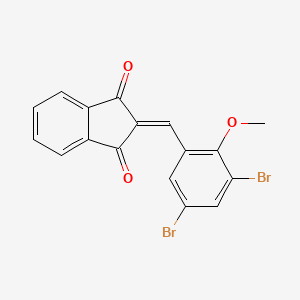
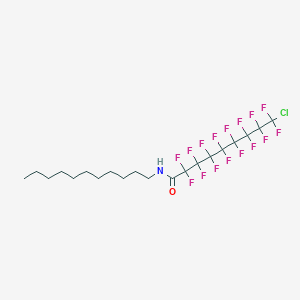
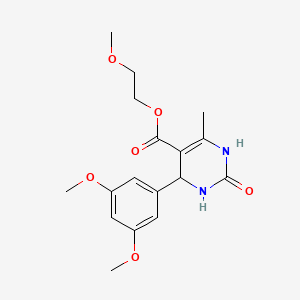
![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
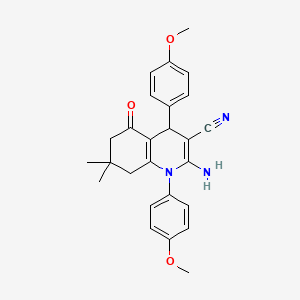
![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11538233.png)
